5-(Difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid

Pesticide residue analysis UHPLC-MS/MS method validation Matrix effect correction

Residue laboratories monitoring pyroxasulfone in soybean, corn, and wheat under EPA 40 CFR § 180.659 require authenticated M-25 reference standard for compliant total residue calculation; substituting incorrect metabolites introduces systematic quantitation bias and renders data non-defensible. • Enables accurate quantitation via stoichiometric conversion factor (1.321) for total residue reporting • Near-negligible matrix effect (-9.3% grain, -1.7% straw) allows simplified calibration strategies • Certified purity ≥95% with full traceability; documented intra-day precision RSD 0.9%-4.4% for UHPLC-MS/MS multi-residue methods Supplied as analytical reference material with comprehensive CoA for immediate global shipping.

Molecular Formula C6H5F5N2O4S
Molecular Weight 296.17 g/mol
CAS No. 1379794-42-9
Cat. No. B1436954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid
CAS1379794-42-9
Molecular FormulaC6H5F5N2O4S
Molecular Weight296.17 g/mol
Structural Identifiers
SMILESC(C1=C(NN=C1OC(F)F)C(F)(F)F)S(=O)(=O)O
InChIInChI=1S/C6H5F5N2O4S/c7-5(8)17-4-2(1-18(14,15)16)3(12-13-4)6(9,10)11/h5H,1H2,(H,12,13)(H,14,15,16)
InChIKeyDJCPUQYOVZYBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyroxasulfone Metabolite M-25 Certified Reference Standard


5-(Difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid (CAS 1379794-42-9, molecular formula C₆H₅F₅N₂O₄S, MW 296.17) is a fully characterized fluorinated pyrazole derivative that serves as the certified reference standard for Pyroxasulfone Metabolite M-25 (also designated Pyroxasulfone Impurity 10). This compound represents the N-desmethyl methanesulfonic acid core fragment generated upon metabolic or environmental cleavage of the methyl-sulfone bridge of the pre-emergence herbicide pyroxasulfone [1]. It is supplied as an analytical reference material with certified purity typically ≥95% and is utilized in UHPLC-MS/MS multi-residue methods that simultaneously quantify pyroxasulfone and its metabolites in grains, straw, and soil [2][3].

Why Generic Standards Cannot Replace Certified M-25


Superficially similar pyroxasulfone-related metabolites—such as M-1 (isoxazole ring cleavage product), M-3 (N-methyl carboxylic acid derivative), and M-28—cannot replace M-25 because each possesses a distinct chemical structure that produces unique chromatographic retention, ionization behavior, matrix effect profile, and molecular-weight-based conversion factor for total residue calculation [1]. Regulatory authorities including the U.S. EPA explicitly mandate that tolerances for pyroxasulfone residues in certain commodities be determined by measuring the sum of pyroxasulfone and named metabolites using compound-specific conversion factors; substituting an incorrect metabolite standard introduces systematic quantitation bias and renders residue data non-compliant with 40 CFR § 180.659 [2]. The quantitative evidence below demonstrates that M-25 is analytically distinguished from its closest in-class analogs by parameters that directly govern method accuracy, selectivity, and regulatory defensibility.

Quantitative Differentiation of M-25 from Closest Analogs


Negligible Matrix Effect in Wheat Grain and Straw

In a UHPLC-MS/MS method validated for wheat grain and straw, M-25 exhibited the lowest matrix effect among all five analytes. The slope of M-25 in acetonitrile solvent decreased by only 9.3% in grain matrix and 1.7% in straw matrix, meeting the |ME| < 10% criterion for negligible interference. By contrast, the parent compound pyroxasulfone showed slope suppression of 44.6% in grain and 29.0% in straw, while metabolites M-1 and M-3 showed matrix enhancement of +16.2%/+26.7% and +14.5%/+14.3%, respectively [1].

Pesticide residue analysis UHPLC-MS/MS method validation Matrix effect correction

Unique Stoichiometric Conversion Factor for Total Residue

For regulatory total residue calculation, each pyroxasulfone metabolite is multiplied by a molecular-weight-based conversion factor. M-25 has a conversion factor of 1.321, derived from the molecular weight ratio of pyroxasulfone (391.30 g/mol) to M-25 (296.17 g/mol). This differs from the conversion factors for M-1 (1.261, MW 310.20) and M-3 (1.504, MW 260.12). The total residue equation is: CT = Cp + 1.261 × CM-1 + 1.504 × CM-3 + 1.321 × CM-25, where all terms are expressed as pyroxasulfone equivalents [1]. These coefficients are codified in 40 CFR § 180.659 for commodities where M-25 is listed in the tolerance definition [2].

Total residue definition Regulatory compliance Stoichiometric equivalence

Minor Metabolite Abundance in Soil

In aerobic soil degradation studies, the major metabolite observed was M-1, with M-3 also being prevalent. M-25 was classified among the minor metabolites alongside M-6 and M-9. The primary aerobic degradation pathway of pyroxasulfone is cleavage of the methyl-sulfone bridge, which directly generates the M-25 pyrazole fragment; however, this fragment undergoes further transformation in soil, resulting in low steady-state abundance relative to M-1 and M-3 [1]. Pyroxasulfone itself has soil half-life values between 142 and 506 days, indicating moderate to high persistence, while its metabolites including M-25 have distinct dissipation kinetics [1].

Environmental fate Soil degradation Metabolite profiling

Structural Distinction and Negative-Ion ESI Preference

M-25 (C₆H₅F₅N₂O₄S, MW 296.17) is structurally distinct from both the parent pyroxasulfone (C₁₂H₁₄F₅N₃O₄S, MW 391.31) and the other commonly monitored metabolite M-3 (C₇H₅F₅N₂O₃, MW 260.12). Key structural differences include: (a) absence of the N-methyl group present in pyroxasulfone and M-3; (b) presence of a free sulfonic acid group (–SO₃H) at the 4-position, compared to the carboxylic acid (–COOH) in M-3; and (c) absence of the isoxazoline ring found in pyroxasulfone. These structural features cause M-25 to ionize efficiently in negative-ion electrospray mode via deprotonation of the sulfonic acid moiety, whereas pyroxasulfone preferentially forms [M+H]⁺ in positive-ion mode due to protonation of the isoxazoline nitrogen [1]. M-3 also ionizes in negative-ion mode via its carboxylic acid group, but its different mass and fragmentation pattern allow unambiguous chromatographic separation from M-25 [1].

Mass spectrometry ionization Structural confirmation Method specificity

EPA Commodity-Specific Inclusion in Tolerance Definitions

Under 40 CFR § 180.659, the EPA residue definition for pyroxasulfone tolerances varies by commodity. For field corn grain and soybean seed, tolerances are established for the sum of pyroxasulfone and its metabolites M-3, M-25, and M-28, calculated as pyroxasulfone equivalents. However, for other commodities such as wheat grain, the tolerance definition may only require the sum of pyroxasulfone and M-3. The specific soybean seed tolerance was revised from 0.07 ppm to 0.06 ppm with M-25 explicitly named in the analyte list [1]. This commodity-dependent inclusion means that laboratories analyzing soybean or field corn must have authenticated M-25 reference standard available to meet regulatory reporting obligations, whereas laboratories focused solely on wheat may not require it [1][2].

EPA tolerance compliance Pesticide residue definition Regulatory analytical scope

Validated Recovery and Precision in UPLC-MS/MS Methods

In the multi-analyte UPLC-MS/MS method for simultaneous determination of pyroxasulfone and four metabolites in maize, soybean and wheat, M-25 achieved average inter-day and intra-day recoveries of 76%–96% at spiked levels of 0.01 to 0.1 mg/kg, with relative standard deviations (RSD) of 8.8%–9.9% and a limit of quantification (LOQ) of 0.01 mg/kg [1]. In a separate UHPLC-MS/MS method for wheat grain and straw, M-25 mean recoveries were 95.6%–110.1% with intra-day precision (RSDₐ) 0.9%–4.4% and inter-day precision (RSD_b) 1.3%–13.9%, all within the 70%–120% recovery and RSD ≤ 20% acceptance criteria [2]. These parameters are comparable to or better than those for M-1 (recovery 95.3%–106.9%) and M-3 (recovery 99.1%–104.4%) and superior to pyroxasulfone (recovery 82.0%–104.3%), confirming that M-25 can be reliably quantified with equivalent or greater precision than the more abundant metabolites [2].

Method validation Recovery efficiency Inter-day precision

Key Application Scenarios for M-25


EPA Regulatory Compliance Testing for Soybean and Field Corn

Laboratories conducting residue monitoring for soybean seed or field corn grain under EPA 40 CFR § 180.659 must include M-25 in the total residue calculation. The certified M-25 reference standard (CAS 1379794-42-9) enables accurate quantitation using the stoichiometric conversion factor of 1.321, without which total residue values are non-compliant. The near-negligible matrix effect of M-25 (−9.3% in grain, −1.7% in straw) further allows simplified calibration strategies compared to the parent compound [1][2].

Environmental Fate: Discriminating Minor vs. Major Degradation

Researchers investigating pyroxasulfone degradation in soil can use the M-25 standard to confirm the methyl-sulfone bridge cleavage pathway and to quantify this minor metabolite as a specific marker of complete pyroxasulfone breakdown. Because M-25 is a minor metabolite while M-1 and M-3 dominate, its detection pattern provides mechanistic information about the extent and route of degradation that major metabolite data alone cannot resolve [1].

Multi-Residue UHPLC-MS/MS Method Development

Method developers building simultaneous determination assays for pyroxasulfone and its metabolites require authenticated M-25 to establish retention time windows (2.0–4.0 min), optimize negative-ion MRM transitions, and evaluate matrix effect correction strategies. The documented intra-day precision (RSD 0.9%–4.4%) and recovery range (95.6%–110.1%) for M-25 support its use as a system suitability check compound during routine batch analysis [1][2].

Pharmaceutical Impurity Profiling and Traceability

Pyroxasulfone Impurity 10 (synonymous with M-25) is a fully characterized reference standard compliant with pharmacopeial guidelines, used for analytical method development, method validation (AMV), and quality control (QC) during pyroxasulfone API synthesis and formulation. The certificate of analysis provides traceability against USP or EP standards, and the compound's structural distinction from other process impurities (e.g., the isoxazole dimer, acetonitrile impurity) makes it a specific marker for the des-methyl sulfonic acid degradation route [1].

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